
S-acetyl-PEG5-alcohol
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Overview
Description
S-acetyl-PEG5-alcohol: is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are molecules designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system within cells . This compound is crucial for forming PROTAC molecules by joining two essential ligands: one for an E3 ubiquitin ligase and the other for the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-acetyl-PEG5-alcohol typically involves the reaction of polyethylene glycol (PEG) with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: S-acetyl-PEG5-alcohol primarily undergoes substitution reactions due to the presence of the acetyl group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: May involve oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Can be carried out using reducing agents like lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids .
Scientific Research Applications
S-acetyl-PEG5-alcohol is widely used in scientific research, particularly in the development of PROTACs
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the study of protein degradation pathways.
Medicine: Potential therapeutic applications in targeting and degrading disease-related proteins.
Industry: Used in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of S-acetyl-PEG5-alcohol in PROTACs involves the selective degradation of target proteins. The compound acts as a linker, connecting a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This connection facilitates the ubiquitination and subsequent proteasomal degradation of the target protein .
Comparison with Similar Compounds
- S-acetyl-PEG3-alcohol
- S-acetyl-PEG4-alcohol
- S-acetyl-PEG6-alcohol
Comparison: S-acetyl-PEG5-alcohol is unique due to its specific chain length, which provides optimal flexibility and spacing for the formation of effective PROTACs. Compared to shorter or longer PEG linkers, this compound offers a balance between solubility and stability, making it a preferred choice in many applications .
Biological Activity
S-acetyl-PEG5-alcohol, a PEG-based compound, has garnered attention in biomedical research due to its unique properties and potential applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
This compound is characterized by the presence of a sulfur acetyl group and a hydroxyl group, which can be utilized in various bioconjugation reactions. The molecular formula is C10H22O5S with a molecular weight of approximately 254.34 g/mol. Its structure allows it to participate in drug delivery systems and as a linker in PROTAC (Proteolysis Targeting Chimera) technology, which is pivotal in targeted cancer therapies .
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Drug Delivery Systems (DDS)
Research has shown that PEG-based conjugates, including this compound, can enhance the solubility and bioavailability of poorly soluble drugs. For instance, studies on polymer-drug conjugates (PDCs) demonstrated that PEG modifications improve drug loading and stability while minimizing systemic toxicity .
2. Cytotoxicity and Antiproliferative Effects
The antiproliferative effects of PEG-based compounds have been assessed using various cancer cell lines. In vitro studies indicated that PEG-conjugated drugs exhibited reduced cytotoxicity compared to their free counterparts, suggesting a potential for selective targeting while sparing healthy cells . However, specific data on this compound's cytotoxicity remains limited.
This compound may influence cellular mechanisms through modulation of signaling pathways. For example, PEG conjugates have been shown to affect the migration of vascular endothelial cells, indicating potential applications in anti-metastatic therapies . The mechanism involves inhibiting VEGF-stimulated migration, thereby disrupting angiogenesis.
Study 1: Evaluation of Antiproliferative Activity
In a study evaluating the effects of PEG-conjugated drugs on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that the IC50 values for PEG-conjugated haloperidol were significantly higher than those for free haloperidol, indicating reduced efficacy in inhibiting cell proliferation . This highlights the need for optimization of PEG conjugates to enhance their biological activity.
Study 2: Safety Assessment
A safety assessment conducted on related PEG compounds revealed low oral and dermal toxicity across various molecular weights. The study indicated that higher molecular weight PEGs tend to exhibit lower toxicity profiles, which could be extrapolated to this compound given its structural similarities .
Data Table: Summary of Biological Activities
Activity | Findings |
---|---|
Drug Delivery Efficiency | Enhanced solubility and stability in PDCs |
Cytotoxicity | Reduced cytotoxicity compared to free drugs; specific data lacking for this compound |
Antiproliferative Effects | Higher IC50 values observed in cancer cell lines |
Safety Profile | Low toxicity; higher molecular weights show better safety |
Properties
Molecular Formula |
C12H24O6S |
---|---|
Molecular Weight |
296.38 g/mol |
IUPAC Name |
S-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl] ethanethioate |
InChI |
InChI=1S/C12H24O6S/c1-12(14)19-11-10-18-9-8-17-7-6-16-5-4-15-3-2-13/h13H,2-11H2,1H3 |
InChI Key |
QJGLHDQKAASANO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCOCCO |
Origin of Product |
United States |
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